2,8-Dichloro-3-dibenzofuranol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

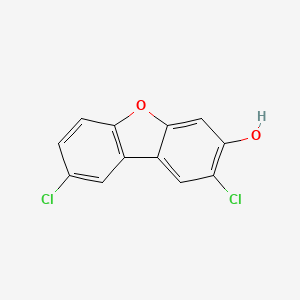

3-hydroxy-2,8-dichlorodibenzofuran is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by chloro groups at positions 2 and 8 and a hydroxy group at position 3. It is a member of dibenzofurans, an organochlorine compound and a member of phenols. It derives from a hydride of a dibenzofuran.

Applications De Recherche Scientifique

Biological Applications

1. Toxicological Studies

Research on 2,8-Dichloro-3-dibenzofuranol has primarily focused on its toxicological effects. Studies indicate that exposure to CDFs can lead to various health issues, including immunotoxicity, endocrine disruption, and developmental abnormalities. For instance, the toxicological profile suggests that chlorinated dibenzofurans may induce changes in liver enzyme activity and affect body weight in animal models .

2. Antimicrobial Activity

Recent investigations have explored the potential antimicrobial properties of compounds related to this compound. Some derivatives have demonstrated significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. These findings suggest that modifications to the dibenzofuran structure could enhance biological activity, making it a candidate for developing new antimicrobial agents .

Environmental Applications

1. Biodegradation

The environmental impact of this compound is a critical area of study. Research indicates that certain bacteria can degrade dibenzofurans into less harmful compounds. For example, species such as Sphingomonas and Brevibacterium have been shown to metabolize dibenzofurans through specific enzymatic pathways . Understanding these degradation processes is essential for assessing the environmental fate of chlorinated compounds.

2. Pollution Mitigation

Due to their persistence in the environment, CDFs are often monitored in pollution studies. The application of this compound in environmental assessments helps researchers evaluate contamination levels and develop strategies for remediation. Its presence in industrial waste underscores the need for effective waste management practices to mitigate environmental risks associated with chlorinated compounds .

Industrial Applications

1. Chemical Manufacturing

Chlorinated dibenzofurans are produced as by-products in various industrial processes, including the production of PVC and during coal tar processing. Understanding the synthesis and properties of this compound can aid in optimizing these processes to minimize unwanted by-products while maximizing yield .

2. Insecticides

Some CDFs have been investigated for their potential use as insecticides due to their biological activity against pests. The structural characteristics of this compound may contribute to its efficacy as a pesticide, although further research is needed to assess its safety and environmental impact .

Case Study 1: Toxicity Assessment

A comprehensive toxicity assessment conducted on various chlorinated dibenzofurans revealed that exposure levels significantly impact liver function and immune response in laboratory animals. The study highlighted the importance of understanding dose-response relationships for regulatory purposes .

Case Study 2: Biodegradation Pathways

Research focused on the biodegradation of dibenzofurans demonstrated that specific bacterial strains could effectively degrade these compounds under anaerobic conditions. This study provided insights into bioremediation strategies for contaminated sites .

Propriétés

Numéro CAS |

112699-86-2 |

|---|---|

Formule moléculaire |

C12H6Cl2O2 |

Poids moléculaire |

253.08 g/mol |

Nom IUPAC |

2,8-dichlorodibenzofuran-3-ol |

InChI |

InChI=1S/C12H6Cl2O2/c13-6-1-2-11-7(3-6)8-4-9(14)10(15)5-12(8)16-11/h1-5,15H |

Clé InChI |

JJGRAQAFEHZQKC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3O2)O)Cl |

SMILES canonique |

C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3O2)O)Cl |

Key on ui other cas no. |

112699-86-2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.